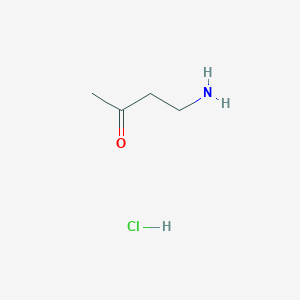
4-Aminobutan-2-one hydrochloride
Descripción general
Descripción
4-Aminobutan-2-one hydrochloride is an organic chemical compound with the empirical formula C4H10ClNO and a molecular weight of 123.58 . It is extensively used in scientific experiments due to its remarkable properties.
Synthesis Analysis
This compound is a β-unsaturated compound that can be synthesized by the condensation of methyl ketone and sulfide. This reaction converts the carbonyl group to an aminoketone group .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C)CCN.Cl . The InChI key for this compound is CRYWPNCOLVABFJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.58 g/mol . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthetic Intermediate for Neurological Disorder Therapeutics :
- 4-Aminobutan-2-one hydrochloride serves as a crucial synthetic intermediate in the development of therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. It is also an industrial precursor to pyrroline and pyrrolidine. Notably, the hydrochloride salt form is stable at room temperature, making it the preferred form for storage (Capon, Avery, Purdey, & Abell, 2020).
Synthesis of Disubstituted Aminobutyric Acids :
- This compound is involved in the synthesis of β-substituted γ-aminobutyric acid derivatives, which have high pharmacological activity. These derivatives, including Phenibut and Baclofen, are used in medical practice as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Stereoselective Synthesis in Medicinal Chemistry :
- This compound plays a role in the stereoselective synthesis of 2-Amino-4-hydroxybutanoic acid, a chiral building block in medicinal chemistry. The synthesis involves a systems biocatalysis approach, combining an aldol reaction with a stereoselective transamination (Hernández et al., 2017).
Hydrolysis of Clavulanic Acid :
- In the study of clavulanic acid hydrolysis, this compound has been identified as a major product. This research provides insights into the chemical behavior and transformation of clavulanic acid in various solutions (Finn, Harris, Hunt, & Zomaya, 1984).
Synthesis of Adamantane Series β-Aminoketones :
- It is used in the synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, a part of the adamantane series, through the Mannich reaction. These reactions are significant in the creation of various pharmacological compounds (Makarova, Moiseev, & Zemtsova, 2002).
Analytical Assays in Pharmaceuticals :
- This compound is an analyte in high-performance liquid chromatographic (HPLC) assays for pharmaceuticals, highlighting its importance in the quality control of drug formulations (De Marco, Biffar, Reed, & Brooks, 1989).
In Vitro Dissolution Profiles for Drug Analysis :
- This compound is used in the analysis of hydroxychloroquine sulfate tablets under different biological pH conditions, playing a crucial role in understanding drug dissolution and stability (Dongala et al., 2021).
Chemical Characterization of Cathinone Derivatives :
- The chemical characterization of cathinone derivatives involves this compound, demonstrating its utility in forensic toxicology and drug analysis (Kuś et al., 2016).
Corrosion Inhibition in Industrial Applications :
- A derivative of this compound is synthesized for use as a corrosion inhibitor in carbon steel, highlighting its potential in industrial applications, particularly in oil installations (Fadel & Yousif, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-aminobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYWPNCOLVABFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92901-20-7 | |
| Record name | 4-aminobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one](/img/structure/B3038823.png)

![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)



![(4aS,9aR)-4,4a,9,9a-tetrahydro-Indeno[2,1-b]-1,4-oxazin-3(2H)-one](/img/structure/B3038833.png)



![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)


